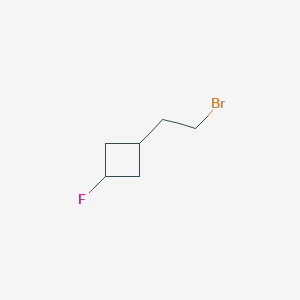![molecular formula C9H20ClNO B2849034 (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride CAS No. 909547-91-7](/img/structure/B2849034.png)
(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride, also known as Boc-pyrrolidine hydrochloride, is a chemical compound used in scientific research. It is a derivative of pyrrolidine, a heterocyclic organic compound. Boc-pyrrolidine hydrochloride is commonly used as a protecting group in organic synthesis.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Catalysis
Research has demonstrated the utility of pyrrolidine derivatives in coordination chemistry, particularly in enantiopure coordination partners for cations and in the synthesis of complex nickel compounds with unique structural and catalytic properties. For example, Wang and Englert (2019) explored the absolute structure of a chiral pyrrolidine derivative, highlighting its potential as an enantiopure coordination partner for cations, using a combination of diffraction, CD spectroscopy, and theoretical calculations (Ai Wang & U. Englert, 2019). Additionally, Kermagoret and Braunstein (2008) synthesized mono- and dinuclear nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands, showcasing their catalytic activities in the oligomerization of ethylene (Anthony Kermagoret & P. Braunstein, 2008).
Material Science
Pyrrolidine derivatives have been employed in material science, particularly in the synthesis of polymers with specific end-functionalizations. Morgan and Storey (2010) utilized N-(2-tert-Butoxyethyl)pyrrole to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations, resulting in primary hydroxy-terminated polyisobutylene with near-quantitative end-capping. This research opens pathways for the development of materials with tailored properties (D. Morgan & R. Storey, 2010).
Organic Synthesis
In organic synthesis, pyrrolidine derivatives have shown promise in the synthesis of compounds with potential therapeutic applications. Lin et al. (1997) conducted structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, demonstrating its cognitive-enhancing properties and potential as a treatment for cognitive disorders (N. Lin et al., 1997).
Environmental Chemistry
Pyrrolidine derivatives are also utilized in environmental chemistry applications. For example, the development of a metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions demonstrates the potential for green and efficient catalysis (Green Chemistry, 2009).
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZOGCBGYVDNTR-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

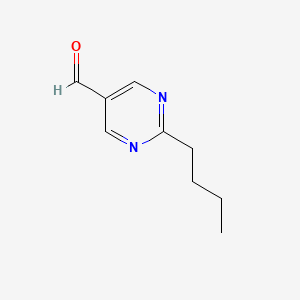
![N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2848955.png)


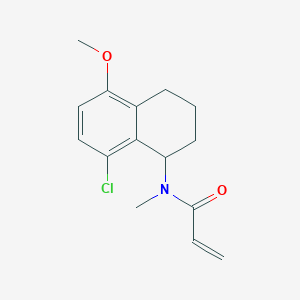

![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)
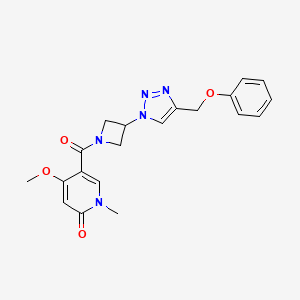
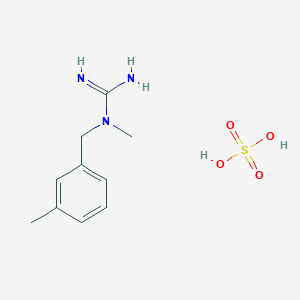
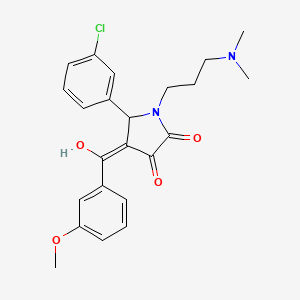
![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)
